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molecular formula C12H16BrNO3S B8347843 N-[4-Bromo-5-methyl-2-(propylsulfonyl)phenyl]acetamide

N-[4-Bromo-5-methyl-2-(propylsulfonyl)phenyl]acetamide

Cat. No. B8347843
M. Wt: 334.23 g/mol
InChI Key: BVBUJUDVMYCAJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08273769B2

Procedure details

A mixture of N-[5-methyl-2-(propylsulfonyl)phenyl]acetamide (Intermediate 229; 5.0 g, 20 mmol) in conc. sulphuric acid (25 ml) was treated in portions with N-bromosuccinamide (3.8 g, 22 mmol). Reaction mixture was stirred at RT for 18 hrs, carefully quenched on ice and extracted to DCM (100 ml). The organic layer was washed with water and brine, dried over sodium sulphate and concentrated. The crude product was purified by column chromatography (silica) eluting with petroleum ether/ethyl acetate to afford the title compound as a white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([S:12]([CH2:15][CH2:16][CH3:17])(=[O:14])=[O:13])=[C:6]([NH:8][C:9](=[O:11])[CH3:10])[CH:7]=1.[Br:18]NC(=O)CCC(N)=O>S(=O)(=O)(O)O>[Br:18][C:3]1[C:2]([CH3:1])=[CH:7][C:6]([NH:8][C:9](=[O:11])[CH3:10])=[C:5]([S:12]([CH2:15][CH2:16][CH3:17])(=[O:14])=[O:13])[CH:4]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC=1C=CC(=C(C1)NC(C)=O)S(=O)(=O)CCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC(=C(C1)NC(C)=O)S(=O)(=O)CCC
Name
Quantity
25 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
3.8 g
Type
reactant
Smiles
BrNC(CCC(=O)N)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT for 18 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
CUSTOM
Type
CUSTOM
Details
carefully quenched on ice
EXTRACTION
Type
EXTRACTION
Details
extracted to DCM (100 ml)
WASH
Type
WASH
Details
The organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (silica)
WASH
Type
WASH
Details
eluting with petroleum ether/ethyl acetate

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1C)NC(C)=O)S(=O)(=O)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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